2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenyl-conjugated oligoene dyes. This compound is characterized by the presence of a cyano group (-CN) and an ethenyl group (-CH=CH2) attached to a phenyl ring, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid typically involves a multi-step chemical process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4-ethenylbenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with amine or alcohol groups.
Scientific Research Applications
2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. In dye-sensitized solar cells, the compound acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material (e.g., TiO2). This electron transfer process is facilitated by the conjugated system of the compound, which allows efficient absorption of light and generation of excited states .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid: Similar structure but with a dimethylamino group instead of an ethenyl group.
2-Cyano-3-phenylprop-2-enoic acid: Lacks the ethenyl group, making it less versatile in certain applications.
3-(4-acetylphenyl)prop-2-enoic acid: Contains an acetyl group instead of a cyano group.
Uniqueness
2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid is unique due to the presence of both the cyano and ethenyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. The conjugated system also contributes to its excellent light-absorbing properties, making it a valuable compound in the field of organic electronics and solar energy .
Properties
CAS No. |
61372-95-0 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-cyano-3-(4-ethenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h2-7H,1H2,(H,14,15) |
InChI Key |
OKOYYFZVGFGDDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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